Cas no 1221931-40-3 (tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate)

tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- AK100748
- ANW-69961
- CTK8C3332
- KB-260300
- 5-Boc-2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine
- Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-chloro-6,7-dihydro-, 1,1-dimethylethyl ester
- tert-Butyl 2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
- TERT-BUTYL 2-CHLORO-4H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CARBOXYLATE
- DB-221982
- 2-Chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester
- BS-21263
- WYB93140
- D86988
- tert-butyl 2-chloro-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- 1221931-40-3
- tert-Butyl2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- A891177
- SCHEMBL12234755
- DTXSID20738151
- CS-0312487
- tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate
-
- MDL: MFCD22381608
- インチ: InChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3
- InChIKey: PVRYZNJYTDBLDW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl
計算された属性
- せいみつぶんしりょう: 274.0542766g/mol
- どういたいしつりょう: 274.0542766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 70.7Ų
tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM122356-1g |
tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
1221931-40-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383157-1g |
tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
1221931-40-3 | 98% | 1g |
¥2583.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1257319-1g |
Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-chloro-6,7-dihydro-, 1,1-dimethylethyl ester |
1221931-40-3 | 98% | 1g |
$265 | 2024-06-08 | |
Ambeed | A343451-1g |
tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
1221931-40-3 | 95% | 1g |
$150.0 | 2025-03-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX4456-5g |
tert-butyl 2-chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate |
1221931-40-3 | 95% | 5g |
¥6133.0 | 2024-04-25 | |
A2B Chem LLC | AA55396-5g |
tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate |
1221931-40-3 | 98% | 5g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AA55396-1g |
tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4h)-carboxylate |
1221931-40-3 | 98% | 1g |
$176.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX4456-10.0g |
tert-butyl 2-chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate |
1221931-40-3 | 95% | 10.0g |
¥10222.0000 | 2024-07-28 | |
eNovation Chemicals LLC | Y1257319-500mg |
Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-chloro-6,7-dihydro-, 1,1-dimethylethyl ester |
1221931-40-3 | 98% | 500mg |
$170 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX4456-1.0g |
tert-butyl 2-chloro-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate |
1221931-40-3 | 95% | 1.0g |
¥2044.0000 | 2024-07-28 |
tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
tert-Butyl 2-Chloro-6,7-dihydrothiazolo5,4-cpyridine-5(4H)-carboxylateに関する追加情報
tert-Butyl 2-Chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: A Comprehensive Overview
The compound tert-Butyl 2-Chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, identified by the CAS number 1221931-40-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazolopyridines, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a thiazolo[5,4-c]pyridine ring system with a tert-butyl carboxylate group and a chlorine substituent at the 2-position. These structural features contribute to its unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of thiazolopyridines in medicinal chemistry due to their ability to modulate various biological targets. For instance, the presence of the chlorine atom at the 2-position in this compound suggests potential electron-withdrawing effects, which could enhance its binding affinity to certain receptors or enzymes. Additionally, the tert-butyl group is a bulky substituent that may influence the molecule's solubility and pharmacokinetic properties. These characteristics make tert-Butyl 2-Chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate a promising candidate for further exploration in drug development.
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of an appropriate diamine or amide intermediate under acidic or basic conditions to form the thiazolopyridine ring system. Subsequent functionalization steps are then employed to introduce the tert-butyl carboxylate and chlorine substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
In terms of applications, tert-Butyl 2-Chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has shown potential in several therapeutic areas. For example, its ability to inhibit certain kinases or ion channels makes it a valuable tool in the study of diseases such as cancer and neurodegenerative disorders. Moreover, its structural versatility allows for further modification to optimize its pharmacological properties. Researchers are actively investigating its efficacy in preclinical models to assess its suitability as a lead compound for drug development.
The latest research on this compound has also focused on understanding its mechanism of action at molecular levels. Advanced techniques such as X-ray crystallography and computational modeling have provided insights into how it interacts with target proteins. These studies have revealed that the tert-butyl group plays a critical role in stabilizing key interactions within the binding pocket, while the chlorine substituent enhances selectivity by introducing additional hydrogen bonding or hydrophobic interactions.
In conclusion, tert-Butyl 2-Chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate represents an intriguing molecule with significant potential in both academic research and industrial applications. Its unique structure and promising biological properties make it a focal point for ongoing investigations aimed at advancing our understanding of thiazolopyridines and their role in modern medicine.
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